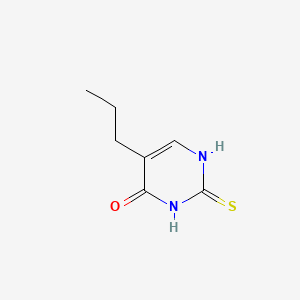

5-Propyl-2-thiouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJRFPUNLXBCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873575 | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2954-52-1 | |

| Record name | 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Thyroid Antagonist: A Technical Guide to the History and Discovery of 5-Propyl-2-thiouracil

This guide provides a comprehensive technical overview of the history and discovery of 5-Propyl-2-thiouracil (PTU), a cornerstone in the management of hyperthyroidism. Designed for researchers, scientists, and drug development professionals, this document delves into the serendipitous origins, mechanistic elucidation, and foundational experimental work that established PTU as a critical therapeutic agent.

The Serendipitous Discovery of Antithyroid Agents

The journey to the development of this compound began not with a direct search for an antithyroid drug, but through a series of astute observations in the early 1940s. Researchers at the Johns Hopkins University School of Medicine, Drs. Julia and Cosmo Mackenzie and Curt Richter, noted that rats fed certain sulfa drugs developed goiters[1][2]. This goitrogenic effect of sulfhydryl-containing compounds was a pivotal clue.

Dr. Edwin B. Astwood, then at Harvard and later at Tufts Medical Schools, recognized the potential therapeutic implications of this finding[1][3]. He hypothesized that these compounds were interfering with thyroid hormone synthesis, leading to a compensatory enlargement of the thyroid gland driven by the pituitary's thyrotropin (TSH)[1]. This insight shifted the paradigm of hyperthyroidism treatment, which until then was limited to surgical intervention[3]. Astwood's initial investigations in 1942 focused on thiourea and thiouracil, culminating in a seminal 1943 report on their use in treating hyperthyroidism[2][4].

The Quest for a More Potent and Safer Thiouracil Derivative

While thiouracil demonstrated clinical efficacy, its use was associated with significant toxicity. This prompted a systematic search for less toxic and more potent alternatives. Astwood and his colleagues embarked on a meticulous investigation, synthesizing and evaluating over 300 related compounds for their "antithyroid" effects[3][5]. This extensive research effort led to the identification of 6-n-propylthiouracil (commonly known as this compound or PTU) in 1946[3]. PTU was found to be more potent and exhibited a better safety profile than its predecessor, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1947[3].

Elucidating the Mechanism of Action: A Dual-Pronged Attack

The therapeutic efficacy of PTU stems from its ability to inhibit the production of thyroid hormones through a multi-faceted mechanism.

Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action of PTU is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones[6][7][8]. TPO catalyzes two crucial steps: the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT)[7]. PTU acts as a substrate for TPO, effectively competing with tyrosine and preventing the incorporation of iodine into thyroglobulin[9].

Peripheral Inhibition of T4 to T3 Conversion

A distinguishing feature of PTU, compared to other thionamides like methimazole, is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3)[3][6][7]. This action is mediated by the inhibition of the enzyme 5'-deiodinase[6][8]. This dual mechanism of action makes PTU particularly effective in rapidly reducing the symptoms of severe hyperthyroidism, such as in a thyrotoxic crisis[6].

The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by PTU.

Caption: Mechanism of action of this compound (PTU).

Synthesis of this compound: A Step-by-Step Protocol

The chemical synthesis of PTU is a relatively straightforward condensation reaction. The following protocol outlines a common laboratory-scale synthesis.

Materials and Reagents

-

Ethyl 3-oxohexanoate (ethyl butyrylacetate)

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Water

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Synthesis Procedure

A widely used method for synthesizing 6-propyl-2-thiouracil involves the condensation of ethyl butyroacetate with thiourea in the presence of sodium ethoxide[10]. A similar procedure using potassium carbonate in water has also been described[10].

Step 1: Reaction Setup A solution of thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) is prepared in a suitable reaction vessel at 70°C[10].

Step 2: Addition of Reactants To this solution, 3-oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (2.819 g, 20.39 mmol) are added[10].

Step 3: Reaction The resulting mixture is stirred at 105°C for 3 hours[10].

Step 4: Work-up After cooling to room temperature, the mixture is diluted with water (7.5 mL)[10]. Concentrated aqueous hydrochloric acid (6.75 mL) is then carefully added to precipitate the product[10].

Step 5: Isolation and Purification The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound as a white-yellow solid[10]. The reported yield for this method is 78%[10].

The following diagram illustrates the chemical synthesis of this compound.

Caption: Synthesis of this compound.

Foundational Experimental and Clinical Evidence

The establishment of PTU as a viable antithyroid drug was underpinned by a series of preclinical and clinical investigations.

Preclinical Evaluation in Animal Models

Early studies in animal models, primarily rats, were crucial in demonstrating the antithyroid properties of PTU. These studies typically involved administering PTU in the drinking water or diet and observing its effects on thyroid gland weight, histology, and hormone levels[3][11]. For instance, administration of 0.1% PTU in the diet of male albino rats resulted in a decreased growth rate and oxygen consumption[11]. Such studies were instrumental in establishing the dose-dependent effects of PTU and its impact on the hypothalamic-pituitary-thyroid axis.

In Vitro Assays for Thyroid Peroxidase Inhibition

The inhibitory effect of PTU on TPO has been quantified using various in vitro assays. A common method involves using thyroid microsomes as a source of TPO and measuring the inhibition of a TPO-catalyzed reaction. For example, the Amplex UltraRed-TPO (AUR-TPO) assay is a high-throughput screening method used to assess TPO inhibition[4][12]. In such assays, PTU has demonstrated a dose-dependent inhibition of TPO activity, with a reported IC50 value of 1.2 μM[12].

| Parameter | Value | Assay Method | Reference |

| IC50 for TPO Inhibition | 1.2 μM | Amplex UltraRed-TPO (AUR-TPO) | [12] |

Table 1: In Vitro Potency of Propylthiouracil against Thyroid Peroxidase.

Early Clinical Trials

The initial clinical trials of PTU in the 1940s were pivotal in establishing its efficacy and safety in humans. A comparative clinical study of thiouracil and propylthiouracil was published in 1947, highlighting the advantages of PTU[13]. These early trials demonstrated that PTU could effectively control the symptoms of hyperthyroidism, with a lower incidence of adverse effects compared to thiouracil[8]. For example, a study on the early changes in thyroid function in hyperthyroid patients treated with PTU showed a continual decrease in thyroid function parameters over a four-week period[7].

| Parameter | Before Treatment | After 4 Weeks of PTU (300 mg/day) | Reference |

| T4 (μ g/100 ml) | 22.5 +/- 0.8 | 11.1 +/- 1.9 | [7] |

| T3 (ng/100 ml) | > 592 | 229 +/- 56 | [7] |

| T3-RU (%) | 54.9 +/- 1.0 | 36.6 +/- 4.4 | [7] |

| FT4I | 18.7 +/- 1.0 | 5.7 +/- 1.7 | [7] |

Table 2: Early Clinical Trial Data on the Efficacy of Propylthiouracil in Hyperthyroidism. (T4: Thyroxine, T3: Triiodothyronine, T3-RU: T3 Resin Uptake, FT4I: Free Thyroxine Index)

Conclusion

The discovery and development of this compound represent a landmark achievement in endocrinology. From its serendipitous origins to the detailed elucidation of its dual mechanism of action, the story of PTU is a testament to the power of scientific observation and systematic investigation. This technical guide has provided an in-depth look at the historical context, scientific rationale, and foundational experimental work that established PTU as a vital tool in the management of hyperthyroidism. The principles and methodologies employed in its discovery continue to inform modern drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 11. "Anatomic and Physiologic Effects of the Antithyroid Drug, Propylthiour" by A. James Shold [scholarworks.uni.edu]

- 12. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C7H10N2OS | CID 3002043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Propyl-2-thiouracil: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 5-Propyl-2-thiouracil (PTU), a critical thiouracil-derived compound with significant applications in biomedical research and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of PTU, its established synthesis protocols, mechanism of action, and modern analytical methodologies.

Chemical Identity and Core Physical Properties

This compound, often referred to as 6-propyl-2-thiouracil in alternative nomenclature, is a heterocyclic organic compound belonging to the pyrimidine family.[1] Its structure features a uracil ring with a propyl group at the 5th position (or 6th, depending on the numbering convention) and a sulfur atom replacing the oxygen at the 2nd position.[1] This thionamide structure is central to its biological activity.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | [2] |

| CAS Number | 2954-52-1 | [2][3] |

| Molecular Formula | C₇H₁₀N₂OS | [2][3] |

| Molecular Weight | 170.23 g/mol | [2][3] |

| Melting Point | 161-163 °C | [3][4] |

| Appearance | White to pale-cream crystalline powder, often with a starch-like appearance. | [1][5] |

| Solubility | Slightly soluble in water; soluble in 1 M NH₄OH (50 mg/mL), ethanol (16 mg/mL), and acetone (16 mg/mL); practically insoluble in ether, chloroform, and benzene. | [4][5][6] |

| pKa | 7.14 - 7.66 | [3][4] |

Synthesis of this compound: A Step-by-Step Protocol

The classical and most widely adopted synthesis of this compound involves the condensation of ethyl β-oxocaproate (also known as ethyl 3-oxohexanoate) with thiourea.[5][6][7] This reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate.

Reaction Workflow

The synthesis proceeds via a cyclocondensation reaction, a robust and efficient method for the formation of pyrimidine rings. The choice of a β-ketoester as a starting material is crucial as it provides the necessary dicarbonyl equivalent for ring closure with thiourea, which serves as the nitrogen and sulfur donor.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Ethyl 3-oxohexanoate (1 equivalent)

-

Thiourea (1.5 equivalents)

-

Potassium Carbonate (1.5 equivalents)

-

Water

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

To a solution of thiourea in water at 70°C, add ethyl 3-oxohexanoate and potassium carbonate.[7]

-

Heat the reaction mixture to 105°C and stir for 3 hours.[7]

-

Cool the mixture to room temperature and dilute with water.

-

Carefully add concentrated hydrochloric acid to precipitate the product.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry to yield the crude product.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified this compound.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

This compound is a well-established antithyroid agent used in the management of hyperthyroidism, particularly Graves' disease.[8][9][10][11] Its therapeutic effect is primarily achieved by inhibiting the production of thyroid hormones.[10][11][12]

The key enzyme in thyroid hormone synthesis is thyroid peroxidase (TPO).[10][12] PTU exerts its inhibitory effect through two primary mechanisms:

-

Inhibition of Thyroid Peroxidase: PTU inhibits the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to thyroxine (T4) and triiodothyronine (T3).[10][12][13][14] It is believed that PTU acts as a substrate for TPO, thereby competitively inhibiting the oxidation of iodide.[15]

-

Inhibition of 5'-deiodinase: Peripherally, PTU inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of T4 to the more potent T3 in peripheral tissues.[10][13][14] This dual action makes PTU a potent agent for reducing circulating levels of active thyroid hormone.

References

- 1. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H10N2OS | CID 3002043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2954-52-1 | FP08053 | Biosynth [biosynth.com]

- 4. This compound CAS#: 2954-52-1 [m.chemicalbook.com]

- 5. Propylthiouracil [drugfuture.com]

- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 7. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 8. goodrx.com [goodrx.com]

- 9. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Propylthiouracil (PTU): Warnings, Side Effects, & Dosage [medicinenet.com]

- 13. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 14. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. academic.oup.com [academic.oup.com]

The Mechanism of Action of 5-Propyl-2-thiouracil in Thyroid Peroxidase Inhibition

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-2-thiouracil (PTU), a principal thiourea-based antithyroid agent, has been a cornerstone in the management of hyperthyroidism for decades.[1][2][3] Its therapeutic efficacy is primarily rooted in its ability to inhibit thyroid peroxidase (TPO), the central enzyme in the biosynthesis of thyroid hormones.[4][5] This guide provides a comprehensive technical exploration of the molecular mechanisms underpinning PTU's inhibition of TPO. We will dissect the intricate interactions between PTU and the TPO enzyme, explore the prevailing theories of reversible and irreversible inhibition, detail the experimental methodologies used to characterize this interaction, and present the structural basis for its inhibitory action. This document serves as a deep-dive resource for researchers aiming to understand the nuanced pharmacology of PTU and for professionals engaged in the development of novel thyroid-modulating therapeutics.

Thyroid Peroxidase: The Master Catalyst of Thyroid Hormonogenesis

Thyroid Peroxidase (TPO) is a large, membrane-bound, glycosylated hemoprotein that is indispensable for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[6][7] Expressed on the apical membrane of thyroid follicular cells, TPO orchestrates two critical, sequential reactions in the presence of its co-substrate, hydrogen peroxide (H₂O₂):[7][8]

-

Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻), trapped within the follicular cell, to a more reactive iodine species (often denoted as I⁰ or an enzyme-bound iodinating intermediate, E-Iox).[3][9]

-

Iodination and Coupling: This activated iodine is then covalently attached to the phenol rings of specific tyrosine residues within the thyroglobulin (Tg) protein scaffold, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the intramolecular coupling of these iodotyrosine precursors to form T4 (DIT + DIT) and T3 (MIT + DIT).[4][9]

The catalytic activity of TPO is dependent on its heme prosthetic group, which cycles through different oxidation states to facilitate the transfer of oxidizing equivalents from H₂O₂ to the iodide substrate.[7][8] Recent cryo-electron microscopy studies have elucidated the structure of human TPO, revealing a multi-domain architecture comprising a peroxidase domain (POD), a complement control protein (CCP)-like domain, and an epidermal growth factor (EGF)-like domain, which provides a structural framework for understanding inhibitor interactions.[6]

Core Mechanism of TPO Inhibition by Propylthiouracil

The inhibitory action of PTU on TPO is complex and has been a subject of extensive research. The prevailing evidence points to a multifaceted mechanism involving both reversible competition and irreversible inactivation, with the specific pathway likely dependent on local substrate and cofactor concentrations within the thyroid gland.

Reversible Inhibition: Competition for Oxidized Iodine

The primary and most accepted mechanism is that PTU acts as a competitive inhibitor by serving as an alternative substrate for the TPO-catalyzed reaction.[10][11] Instead of the tyrosyl residues of thyroglobulin being iodinated, PTU intercepts the oxidized iodine intermediate generated by the TPO-H₂O₂ system.[1][10] This effectively diverts the reactive iodine away from thyroglobulin, thereby preventing the formation of MIT and DIT and subsequent hormone synthesis.[1][12]

This mode of inhibition is considered reversible.[13][14] In vitro studies have shown that the inhibitory effect of PTU can be overcome by dialysis, which removes the drug from the system, restoring TPO activity.[13] The prolonged inhibitory effect observed in vivo was initially attributed to irreversible inactivation, but later studies suggested it is more likely due to the thyroid gland's ability to concentrate and retain PTU, maintaining a sufficiently high local drug concentration for sustained competitive inhibition.[10][11]

Irreversible Inactivation: Suicide Inhibition Pathway

An alternative, though debated, mechanism is the irreversible inactivation of TPO by PTU.[8][15] In this "suicide inhibition" model, TPO itself metabolizes PTU into a reactive species that covalently binds to and inactivates the enzyme. This process is initiated by the interaction of PTU with the oxidized heme group of TPO (Compound I), which is formed when TPO reacts with H₂O₂.[8]

Key observations supporting this mechanism include:

-

Inactivation requires the presence of H₂O₂ to form the oxidized TPO intermediate.[8]

-

The presence of iodide can protect the enzyme from PTU-mediated inactivation, presumably because iodide reduces the oxidized heme intermediate, preventing the drug from reacting with it.[8]

-

Radiolabeled PTU has been shown to bind firmly to TPO only in the presence of H₂O₂, which correlates with the loss of enzyme activity.[8]

While compelling, the physiological relevance of irreversible inactivation has been questioned, with evidence suggesting that the high intrathyroidal accumulation of unchanged PTU is sufficient to explain its long duration of action through a reversible mechanism.[10][11]

Structural Insights into PTU Binding

While a high-resolution crystal structure of PTU bound to human TPO is not available, studies using the homologous enzyme lactoperoxidase (LPO) and computational modeling have provided valuable insights.[16][17] These studies show that PTU binds within the substrate-binding channel on the distal side of the heme group.[17] Computational docking suggests that PTU engages with key catalytic residues, including Asp238, the distal His239, and the proximal His494, through hydrophobic interactions, with the potential for stable hydrogen bonds with residues like Arg491.[16] This positioning likely interferes with the binding and oxidation of iodide, thereby inhibiting the enzyme's catalytic function.[16]

Peripheral Action: Inhibition of 5'-Deiodinase

A clinically significant feature that distinguishes PTU from other thionamides like methimazole is its ability to inhibit the peripheral conversion of T4 to the more biologically potent T3.[3][4][18] This action is not related to TPO but is achieved by inhibiting the Type 1 5'-deiodinase (ID-1) enzyme, a selenoenzyme found predominantly in the liver, kidney, and thyroid.[5][12] PTU is thought to react with the selenenyl iodide intermediate of the ID-1 catalytic cycle, forming a dead-end complex that blocks enzyme regeneration.[12][19] This dual action—reducing new hormone synthesis and blocking the activation of existing hormone—makes PTU particularly effective in the acute management of severe hyperthyroidism or thyroid storm.[18]

Experimental Protocol: In Vitro TPO Inhibition Assay

The characterization of TPO inhibitors relies on robust and reproducible in vitro assays. The Amplex™ UltraRed assay is a modern, sensitive, and high-throughput compatible method for measuring TPO activity.[20][21][22]

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on recombinant human Thyroid Peroxidase activity.

Materials

-

TPO Source: Microsomal fraction from a cell line expressing recombinant human TPO (e.g., FTC-238/hrTPO).[20]

-

Substrate: Amplex™ UltraRed reagent (10 mM stock in DMSO).

-

Cofactor: Hydrogen peroxide (H₂O₂) (Stock solution, diluted to working concentration).

-

Test Compound: this compound (PTU) (Serial dilutions in appropriate buffer).

-

Positive Control: Methimazole (MMI).

-

Assay Buffer: e.g., Phosphate buffer, pH 7.4.

-

Equipment: 96-well black microplates, fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of PTU and MMI in assay buffer, covering a range from expected inactivity to full inhibition (e.g., 0.01 µM to 100 µM).

-

Prepare the Reaction Mix: In assay buffer, combine Amplex UltraRed and H₂O₂ to their final working concentrations (e.g., 50 µM Amplex UltraRed, 15 µM H₂O₂). Protect from light.

-

-

Assay Plate Setup (per well):

-

Add 50 µL of assay buffer to all wells.

-

Add 20 µL of the appropriate PTU dilution, MMI dilution (positive control), or buffer (negative/vehicle control).

-

Add 20 µL of the TPO enzyme preparation to all wells to initiate the pre-incubation.

-

Gently mix and incubate the plate for a defined period (e.g., 15 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

To start the enzymatic reaction, add 110 µL of the Reaction Mix to all wells. The total volume should be 200 µL.

-

Immediately transfer the plate to a fluorescence plate reader.

-

Incubate the plate at 37°C for 30 minutes, protected from light.[20]

-

After incubation, measure the fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without TPO) from all readings.

-

Calculate the percent inhibition for each PTU concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the PTU concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value.

-

Quantitative Analysis of TPO Inhibition

The potency of TPO inhibitors is typically expressed as the IC₅₀ value. This quantitative measure allows for the direct comparison of different compounds. Studies have consistently shown both PTU and MMI to be potent inhibitors of TPO.

| Compound | TPO Inhibition IC₅₀ (µM) | Assay Method | Source |

| This compound (PTU) | 2 | Iodination Assay | --INVALID-LINK--[13] |

| This compound (PTU) | 30 | LPO Inhibition (Surrogate) | --INVALID-LINK--[17] |

| Methimazole (MMI) | 0.8 | Iodination Assay | --INVALID-LINK--[13] |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature. The data presented are for comparative purposes.

Conclusion and Future Directions

The mechanism of action of this compound against thyroid peroxidase is a paradigm of complex enzyme-inhibitor interaction. The primary, therapeutically relevant mechanism is the reversible, competitive inhibition where PTU acts as a preferential substrate for the TPO-generated oxidizing equivalent, thereby preventing the iodination of thyroglobulin.[10][11][14] While evidence for an irreversible inactivation pathway exists, its clinical significance is likely secondary to the sustained competitive inhibition achieved through high intrathyroidal drug accumulation.[8][10] This central action is complemented by PTU's unique ability to inhibit the peripheral activation of T4 to T3, providing a comprehensive approach to controlling thyrotoxic states.[4][19]

Future research, leveraging advanced structural biology and kinetic analysis, will further refine our understanding of the precise molecular interactions within the TPO active site. This knowledge is critical for the rational design of next-generation antithyroid drugs with improved specificity, higher potency, and a more favorable safety profile, particularly concerning the rare but severe hepatotoxicity associated with PTU.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 5. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-electron microscopy structures of human thyroid peroxidase (TPO) in complex with TPO antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 8. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. droracle.ai [droracle.ai]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 22. researchgate.net [researchgate.net]

- 23. An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

molecular targets of 5-Propyl-2-thiouracil beyond the thyroid

An In-depth Technical Guide to the Molecular Targets of 5-Propyl-2-thiouracil Beyond the Thyroid

Abstract

This compound (PTU) is a thiourea-based drug long established in the clinical management of hyperthyroidism. Its canonical mechanism of action involves the inhibition of thyroid peroxidase (TPO), thereby blocking the synthesis of thyroid hormones, and the peripheral inhibition of thyroxine (T4) to triiodothyronine (T3) conversion.[1][2] However, a growing body of evidence reveals that the pharmacological reach of PTU extends far beyond the thyroid gland. This technical guide synthesizes current research to provide an in-depth exploration of the extrathyroidal molecular targets of PTU. We will dissect the established non-canonical interactions of PTU with various enzymes, discuss the potential therapeutic implications of this polypharmacology, and provide detailed experimental workflows for the deconvolution of novel drug-target interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the broader biological activities of this well-known therapeutic agent.

The Expanding Target Profile of this compound

While the therapeutic efficacy of PTU in hyperthyroidism is undisputed, a range of clinical observations and preclinical studies have pointed towards a more complex pharmacological profile. These extrathyroidal effects are underpinned by direct molecular interactions with proteins that play critical roles in inflammation, neurotransmission, and cellular defense.

Myeloperoxidase (MPO): A Key Target in Inflammation and Vasculitis

Myeloperoxidase is a heme peroxidase predominantly found in neutrophils, playing a crucial role in the innate immune response by generating potent antimicrobial oxidants.[3] However, dysregulated MPO activity is implicated in the pathogenesis of various inflammatory diseases, including vasculitis.

-

Mechanism of Interaction : PTU has a dual effect on the MPO system. Firstly, it can act as a hapten, inducing the formation of anti-neutrophil cytoplasmic antibodies (ANCA) specifically targeting MPO.[4][5][6] The titer and affinity of these anti-MPO antibodies are strongly correlated with the development of clinical vasculitis in patients undergoing PTU therapy.[4] Secondly, and perhaps more directly, PTU competitively inhibits the enzymatic oxidation activity of MPO in a dose-dependent manner.[7] This direct inhibition may represent a counterbalancing, anti-inflammatory effect or be part of the complex pathogenesis of PTU-induced vasculitis.

-

Pathophysiological Relevance : The interaction with MPO is the most clinically significant extrathyroidal effect of PTU, as it is linked to the rare but severe adverse effect of ANCA-positive vasculitis.[4][5] Understanding this interaction is critical for patient monitoring and for elucidating the mechanisms of drug-induced autoimmunity.

Lactoperoxidase (LPO): A Homologue to Thyroid Peroxidase

Lactoperoxidase, found in mucosal secretions, is another member of the mammalian heme peroxidase family and shares significant structural homology with TPO.[8][9]

-

Mechanism of Interaction : PTU is a potent inhibitor of LPO, with a reported IC50 value of approximately 47 µM.[8] Structural studies have shown that PTU binds directly to the substrate-binding site on the distal heme side of LPO, in a manner analogous to its interaction with TPO.[8]

-

Scientific Insight : The inhibition of LPO by PTU reinforces its classification as a broad inhibitor of mammalian heme peroxidases.[8] This interaction serves as a valuable model for studying the binding modes of thiourea-based drugs and for designing more selective TPO inhibitors.[9]

Neuronal Nitric Oxide Synthase (nNOS): Modulating Neurotransmission

Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthases (NOS).

-

Mechanism of Interaction : Research has identified PTU as a mechanism-based, irreversible inactivator of the neuronal isoform of NOS (nNOS).[10] This inactivation is time- and concentration-dependent.[10] Notably, its inhibitory effect on other NOS isoforms (endothelial and inducible) is reversible, suggesting a degree of selectivity for nNOS.[10]

-

Potential Therapeutic Implications : The ability of PTU to suppress neuronal NO formation could have implications for neurological conditions where nNOS activity is dysregulated. This finding opens a potential avenue for neuroprotective or neuromodulatory applications of PTU derivatives.

Other Emerging Targets and Effects

-

Dopamine β-hydroxylase : PTU has been shown to reduce noradrenaline levels in the brain, an effect attributed to the inhibition of dopamine β-hydroxylase, the enzyme responsible for converting dopamine into noradrenaline.[11]

-

Antioxidant and Radioprotective Properties : PTU demonstrates antioxidant capabilities and has been found to protect both normal and cancerous cells from gamma-radiation-induced damage.[12][13][14] This radioprotective effect appears to be mediated through the elevation of intracellular cyclic AMP (cAMP) and the subsequent reduction of apoptosis and oxidative stress.[13][14]

Summary of Extrathyroidal PTU Targets

| Molecular Target | Biological System/Pathway | Observed Effect of PTU | Potential Implication |

| Myeloperoxidase (MPO) | Innate Immunity, Inflammation | Direct enzymatic inhibition; Induction of anti-MPO autoantibodies.[4][7] | Anti-inflammatory effects; Pathogenesis of ANCA-associated vasculitis. |

| Lactoperoxidase (LPO) | Mucosal Defense | Competitive enzymatic inhibition.[8] | Model for TPO inhibition; Broad-spectrum peroxidase inhibitor. |

| Neuronal Nitric Oxide Synthase (nNOS) | Neurotransmission | Irreversible, mechanism-based inactivation.[10] | Neuroprotection; Modulation of NO signaling. |

| Dopamine β-hydroxylase | Neurotransmitter Synthesis | Enzymatic inhibition.[11] | Alteration of catecholamine levels in the brain. |

| Cellular Stress Response | Oxidative Stress, Apoptosis | Upregulation of cAMP; Reduction of ROS and apoptosis.[13][14] | Antioxidant effects; Radioprotection of cells. |

Methodologies for Novel Target Deconvolution

Identifying the full spectrum of a drug's molecular targets is a cornerstone of modern pharmacology. It allows for the prediction of off-target effects, the elucidation of novel mechanisms of action, and the rational repurposing of existing drugs. Here, we detail robust, field-proven methodologies for identifying the molecular targets of small molecules like PTU.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical method that allows for the assessment of drug-target engagement in a native cellular environment without requiring any modification to the compound.[15] The underlying principle is that when a drug binds to its target protein, it confers additional thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[16][17] This thermal stabilization is the readout for direct interaction.

Trustworthiness: The self-validating nature of CETSA lies in its two primary experimental formats: the melt curve, which demonstrates a shift in the protein's aggregation temperature (Tagg), and the isothermal dose-response fingerprint (ITDRFCETSA), which confirms that the stabilization effect is dependent on the drug concentration at a fixed temperature.[16]

Caption: CETSA workflow for target engagement validation.

-

Cell Culture and Treatment:

-

Culture the cell line of interest to approximately 80% confluency.

-

Harvest cells and prepare a cell suspension.

-

Divide the suspension into aliquots. Treat half with the desired concentration of PTU and the other half with a vehicle control (e.g., DMSO). Incubate under appropriate conditions (e.g., 37°C for 1 hour).

-

-

Thermal Challenge:

-

Aliquot the PTU-treated and vehicle-treated cell suspensions into PCR tubes.

-

Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.

-

-

Cell Lysis:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This process disrupts the cell membrane while preserving protein structure.[18]

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins and other cellular debris.[18]

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

-

Protein Quantification and Detection:

-

Determine the protein concentration of each supernatant.

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Perform Western blotting using a specific antibody against the putative target protein.

-

Quantify the band intensities for each temperature point.

-

-

Data Analysis:

-

Plot the relative band intensity against the temperature for both PTU-treated and vehicle-treated samples. A rightward shift in the curve for the PTU-treated sample indicates thermal stabilization and thus, direct target engagement.

-

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: AC-MS is a classic and powerful technique for the unbiased identification of drug-binding proteins from a complex biological mixture.[19] The methodology relies on immobilizing the small molecule (the "bait") onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for interacting proteins ("prey") from a cell lysate.[20]

Trustworthiness: The validity of this method is established through rigorous controls. A key control involves using a "mock" matrix without the immobilized drug or a matrix with an immobilized inactive analogue. Proteins that bind non-specifically to the matrix are identified in the control and subtracted from the experimental results, ensuring that only specific interactors are reported.

Caption: AC-MS workflow for unbiased target identification.

-

Bait Preparation:

-

Synthesize a derivative of PTU that includes a reactive linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose or magnetic beads). The linker should be placed at a position that does not interfere with the anticipated protein binding sites.

-

Covalently couple the PTU derivative to the beads according to the manufacturer's protocol. Prepare control beads in parallel (e.g., beads with the linker only).

-

-

Protein Extraction:

-

Harvest cells and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

-

Affinity Capture:

-

Incubate the cell lysate with the PTU-conjugated beads and the control beads separately for several hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized PTU. This is a critical step to reduce background noise.

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration), or by competitive elution with a high concentration of free PTU.

-

-

Protein Identification:

-

Resolve the eluted proteins by SDS-PAGE to visualize the captured proteins.

-

Excise protein bands for in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

-

Compare the list of proteins identified from the PTU-beads with those from the control beads. Proteins significantly enriched in the PTU sample are considered high-confidence candidate targets.

-

Kinome Profiling

Expertise & Experience: The human kinome represents a large and critical class of drug targets.[21] Kinome profiling technologies enable the screening of a compound against hundreds of kinases simultaneously to assess its selectivity and identify potential off-target interactions.[22][23] Given that many drugs exhibit unexpected kinase activity, this approach is invaluable for a comprehensive understanding of a compound's mechanism of action and potential for polypharmacology.

Trustworthiness: These assays are typically run with a large panel of well-characterized kinases, and the results are quantitative, providing measures like percent inhibition or dissociation constants (Kd). Comparing the inhibition profile across the kinome provides a robust and internally controlled dataset.

Caption: Conceptual workflow for kinome-wide selectivity profiling.

Methodological Approach: While no public data currently exists for a kinome-wide screen of PTU, such an experiment would be a logical next step in characterizing its extrathyroidal targets. A researcher would submit the compound to a commercial or academic platform that utilizes technologies like KINOMEscan (a competition binding assay) or Kinobeads (an affinity capture method from cell lysates) to quantify its interaction with a large portion of the human kinome.[24] The resulting data would reveal any unexpected kinase targets, providing new hypotheses for PTU's observed biological effects.

Conclusion

This compound is a paradigmatic example of a well-established drug with an expanding pharmacological portfolio. Beyond its foundational role in thyroid hormone modulation, PTU engages with key enzymes involved in inflammation, neurotransmission, and cellular stress responses, including myeloperoxidase, lactoperoxidase, and neuronal nitric oxide synthase. These extrathyroidal interactions are not merely pharmacological curiosities; they have direct clinical relevance and open up new avenues for therapeutic exploration.

The continued deconvolution of PTU's molecular targets, facilitated by powerful, unbiased techniques like Cellular Thermal Shift Assays, Affinity Chromatography-Mass Spectrometry, and Kinome Profiling, is essential. A comprehensive understanding of its polypharmacology will not only help in mitigating adverse effects, such as MPO-related vasculitis, but also unlock the potential for repurposing this historic drug or its derivatives for new indications in inflammatory or neurological disorders. The journey from a single-target antithyroid agent to a multi-target modulator underscores the importance of revisiting established drugs with modern pharmacological tools.

References

- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Titre and affinity of propylthiouracil-induced anti-myeloperoxidase antibodies are closely associated with the development of clinical vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propylthiouracil (PTU)-induced vasculitis associated with antineutrophil antibody against myeloperoxidase (MPO-ANCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frequency of appearance of myeloperoxidase-antineutrophil cytoplasmic antibody (MPO-ANCA) in Graves' disease patients treated with propylthiouracil and the relationship between MPO-ANCA and clinical manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of oxidation activity of myeloperoxidase (MPO) by propylthiouracil (PTU) and anti-MPO antibodies from patients with PTU-induced vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of anti-thyroid agents, methimazole and propylthiouracil, on brain noradrenaline content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Protection against radiation-induced damage of 6-propyl-2-thiouracil (PTU) in thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effect of an antithyroid compound against γ-radiation-induced damage in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 21. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 22. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peerj.com [peerj.com]

An In-depth Technical Guide on the Effects of 5-Propyl-2-thiouracil on Thyroxine (T4) to Triiodothyronine (T3) Conversion

This guide provides a comprehensive technical overview of the inhibitory effects of 5-Propyl-2-thiouracil (PTU) on the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). It is intended for researchers, scientists, and professionals in drug development who are investigating thyroid hormone metabolism and the mechanisms of antithyroid drugs.

Introduction: The Critical Role of Thyroid Hormone Activation

Thyroid hormones are fundamental regulators of metabolism, growth, and development. The thyroid gland primarily secretes thyroxine (T4), which is considered a prohormone.[1] To exert its full biological effects, T4 must be converted to the more potent triiodothyronine (T3) in peripheral tissues.[1] This conversion is a critical control point in thyroid hormone signaling and is catalyzed by a family of enzymes known as deiodinases.

This compound (PTU) is a thioamide medication used in the treatment of hyperthyroidism, such as in Graves' disease.[2][3] Its therapeutic efficacy stems from a dual mechanism of action: inhibiting the synthesis of new thyroid hormones in the thyroid gland by blocking the enzyme thyroid peroxidase, and, pertinent to this guide, inhibiting the peripheral conversion of T4 to T3.[4][5][6][7] This latter effect contributes to a more rapid decrease in circulating T3 levels, offering a distinct advantage in the management of severe hyperthyroidism or thyroid storm.[4][7]

The Deiodinase Enzymes: Gatekeepers of Thyroid Hormone Activity

The conversion of T4 to T3 is mediated by iodothyronine deiodinases, a family of selenocysteine-containing enzymes. There are three main types of deiodinases (D1, D2, and D3), each with distinct tissue distributions, substrate specificities, and sensitivities to inhibitors.

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid gland, D1 is responsible for a significant portion of circulating T3 production. It can catalyze both outer and inner ring deiodination of thyroid hormones.[8]

-

Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 is crucial for the local production of T3 in these tissues, thereby regulating intracellular thyroid hormone levels.[8][9]

-

Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to reverse T3 (rT3) and T3 to T2.

PTU is a potent and specific inhibitor of Type 1 deiodinase (D1).[8][10][11] Its effect on D2 and D3 is negligible.[12]

Mechanism of PTU-Mediated Inhibition of T4 to T3 Conversion

The inhibitory action of PTU on D1 is a key aspect of its therapeutic profile. PTU acts as an uncompetitive inhibitor of D1.[12] This means that PTU does not bind to the free enzyme but rather to the enzyme-substrate complex. The proposed mechanism involves the reaction of PTU with the selenenyl iodide intermediate formed during the catalytic cycle of the deiodinase enzyme.[4][8] This interaction forms a stable complex, preventing the regeneration of the active enzyme and thereby blocking the deiodination process.[8]

The following diagram illustrates the thyroid hormone conversion pathway and the site of PTU inhibition.

Caption: Thyroid hormone conversion pathway and the inhibitory effect of PTU.

Quantitative Assessment of PTU's Inhibitory Effect

The potency of PTU as a D1 inhibitor can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | Enzyme | IC50 (M) | Reference |

| This compound (PTU) | Type 1 Deiodinase (D1) | 1.70 x 10⁻⁶ | [13] |

This table highlights the high potency of PTU for D1. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.

Experimental Protocols for Assessing PTU's Effect on T4 to T3 Conversion

The following section provides detailed methodologies for evaluating the inhibitory effects of PTU on deiodinase activity. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Deiodinase Inhibition Assay Using Liver Microsomes

This protocol describes an in vitro assay to determine the IC50 of PTU for D1 using rat liver microsomes as the enzyme source. The principle of the assay is to measure the amount of iodide released from the substrate (T4) by the deiodinase enzyme.

Experimental Workflow:

References

- 1. Thyroid Function Tests | American Thyroid Association [thyroid.org]

- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 3. What is Propylthiouracil used for? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. etj.bioscientifica.com [etj.bioscientifica.com]

- 9. Effect of antithyroid drugs on the occurrence of antibodies against type 2 deiodinase (DIO2), which are involved in hyperthyroid Graves' disease influencing the therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid over-expression of type 1 and type 2 deiodinase may account for the syndrome of low thyroxine and increasing triiodothyronine during propylthiouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Propyl-2-thiouracil (PTU) and its Role in Modulating Gene Expression

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

5-Propyl-2-thiouracil (PTU) is a thiouracil-derived compound widely recognized for its clinical efficacy in treating hyperthyroidism.[1] Its classical mechanism involves the inhibition of thyroid hormone synthesis, a process that itself represents a profound, albeit indirect, modulation of gene expression across nearly all bodily tissues.[2] However, a growing body of evidence reveals that PTU's influence extends beyond its systemic effects on thyroid hormone levels, pointing to direct, tissue-specific actions on gene transcription and epigenetic machinery. This guide provides an in-depth exploration of PTU's dual role in gene expression modulation. We will dissect its primary enzymatic inhibitory actions, explore the downstream consequences on thyroid hormone-responsive genes, and illuminate its direct, localized effects on specific gene targets and signaling pathways. Furthermore, this document provides robust, field-tested experimental protocols for researchers seeking to investigate PTU's effects in a laboratory setting, ensuring methodological soundness and reproducibility.

Foundational Pharmacology and Pharmacokinetics of PTU

This compound is an antithyroid agent belonging to the thioureylene family.[3] It is administered orally and is rapidly absorbed, with a bioavailability of approximately 75% to 95%.[4][5] The drug is extensively bound to plasma proteins (80-85%) and characteristically concentrates in the thyroid gland.[4] Its therapeutic effects are not immediate, as it does not affect already synthesized and circulating thyroid hormones; a significant clinical response typically requires 24 to 36 hours.[2][4]

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 75% - 95% | [4] |

| Plasma Protein Binding | 80% - 85% | [4] |

| Volume of Distribution (Vd) | 0.4 L/kg | [4] |

| Elimination Half-life | ~1-2 hours | [4][6] |

| Metabolism | Primarily hepatic (glucuronidation, sulfation) | [4][5] |

| Excretion | ~35% excreted as metabolites in urine |[4] |

Core Mechanisms of Action: A Two-Pronged Inhibition

PTU's primary therapeutic action is the reduction of thyroid hormone levels through two distinct inhibitory mechanisms.[2] Understanding these is fundamental to appreciating its impact on gene expression.

2.1. Inhibition of Thyroperoxidase (TPO) The central mechanism of PTU is the irreversible inhibition of thyroperoxidase (TPO), a critical enzyme in the thyroid gland.[1][2] TPO catalyzes two essential steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin (Tg) protein backbone.[4][7] By inhibiting TPO, PTU effectively halts the production of new thyroxine (T4) and triiodothyronine (T3), the body's primary thyroid hormones.[8]

2.2. Inhibition of 5'-deiodinase Uniquely among clinically used antithyroid drugs, PTU also inhibits the peripheral conversion of T4 to the more biologically active T3.[4][7] It achieves this by targeting the enzyme 5'-deiodinase (specifically type 1), which is responsible for removing an iodine atom from the outer ring of T4.[2][9] This dual action makes PTU particularly effective in acute situations like thyroid storm, where a rapid reduction in active T3 levels is required.[4]

Below is a diagram illustrating these core inhibitory pathways.

Modulation of Gene Expression: Indirect and Direct Pathways

PTU's impact on gene expression is complex, arising from both the systemic reduction of thyroid hormones and direct, localized actions on cellular machinery.

3.1. Indirect Modulation via Thyroid Hormone Depletion The most significant way PTU modulates gene expression is by inducing a state of chemical hypothyroidism. Thyroid hormones (primarily T3) are potent regulators of gene transcription. They bind to thyroid hormone receptors (THRs), which are nuclear receptors that, in turn, bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription.

By reducing T3 and T4 levels, PTU indirectly alters the expression of a vast array of genes involved in:

-

Metabolism: Regulating basal metabolic rate, lipid, and carbohydrate metabolism.

-

Development: Critical for normal development of the central nervous system.

-

Cardiovascular Function: Controlling heart rate, contractility, and cardiac output.

-

Feedback Regulation: In response to low T3/T4, the pituitary gland increases the expression and secretion of Thyroid-Stimulating Hormone (TSH). This leads to a compensatory increase in the transcription of genes involved in thyroid growth and function, such as the TSH receptor and, paradoxically, TPO, even as the enzyme itself is inhibited.[10]

A study in rats demonstrated this feedback loop, where PTU treatment led to decreased serum T3 and T4, increased TSH, and a corresponding increase in TPO mRNA levels, while Thyroglobulin (Tg) mRNA levels were significantly decreased.[10]

3.2. Direct, Thyroid-Independent Gene Modulation Emerging research indicates that PTU can influence gene expression directly, independent of its effect on systemic thyroid hormone levels.

-

Sodium/Iodide Symporter (NIS) Gene: In a study using rat thyroid FRTL-5 cells cultured in the absence of TSH, PTU was shown to significantly increase the gene expression of the sodium/iodide symporter (NIS, gene Slc5a5).[11] This effect was transcriptional, as confirmed by a luciferase reporter assay showing increased NIS promoter activity.[11] This finding is significant as NIS is essential for iodide uptake into the thyroid, the first step in hormone synthesis.

-

Thyroglobulin (Tg) Gene: Some studies have shown that high concentrations of PTU can directly increase Tg mRNA levels and accumulation in FRTL-5 cells, suggesting interference in a regulatory pathway for Tg gene expression that is independent of TSH.[12][13]

-

Epigenetic Regulation: Neonatal exposure to PTU in male rats has been shown to alter the expression of genes involved in DNA methylation and genome stability in the liver in adulthood.[14] This includes the downregulation of DNA methyltransferases DNMT1 and DNMT3a, and the upregulation of DNMT3b, MBD4, and Gadd45a.[14][15] Furthermore, the expression of the tumor suppressor gene p53 was increased, while the proliferation marker PCNA was decreased.[14] These findings suggest PTU can have long-lasting effects on the hepatic epigenome.

-

cAMP Signaling: PTU has been observed to increase intracellular cyclic AMP (cAMP) levels in thyroid cells, a key second messenger involved in TSH signaling.[16] This suggests PTU may engage with signaling pathways typically associated with hormonal stimulation.

Case Study: PTU's Effect on Hepatic Gene Expression

The liver is a major target for thyroid hormones and also the primary site of PTU metabolism.[4] A study investigating the long-term effects of neonatal PTU exposure in rats provides a compelling example of its direct, tissue-specific gene modulation capabilities.[14][15]

Table 2: Alterations in Hepatic Gene/Protein Expression After Persistent Neonatal PTU Exposure in Rats

| Gene/Protein Target | Function | Observed Effect on Expression | Reference |

|---|---|---|---|

| DNMT1 | DNA Methylation (Maintenance) | Downregulated | [14][15] |

| DNMT3a | DNA Methylation (De Novo) | Downregulated | [14][15] |

| DNMT3b | DNA Methylation (De Novo) | Upregulated | [14][15] |

| MBD4 | Methyl-DNA Binding Protein | Upregulated | [14] |

| Gadd45a | DNA Damage Repair | Upregulated | [14][15] |

| p53 | Tumor Suppressor / Cell Cycle Arrest | Upregulated | [14][15] |

| PCNA | Proliferating Cell Nuclear Antigen | Downregulated |[14][15] |

These results strongly suggest that PTU can reprogram the expression of key genes involved in epigenetic maintenance and cell cycle control within the liver, effects that persist long after the initial exposure.[14]

Experimental Protocols for Investigating PTU's Effects

To facilitate further research, this section provides validated, step-by-step protocols for studying PTU's effects on gene expression in an in vitro setting.

Workflow Overview

The general workflow involves treating a relevant cell line with PTU, followed by harvesting cellular components for molecular analysis.

Protocol 1: In Vitro Cell Culture Treatment with PTU

Causality: This protocol establishes a controlled environment to observe the direct effects of PTU on cells, eliminating systemic variables. The key challenge with PTU is its poor aqueous solubility.[17] This protocol addresses that by using a DMSO stock and careful dilution.

Materials:

-

Cell line of interest (e.g., FRTL-5 rat thyroid cells, HepG2 human liver cells)

-

Complete cell culture medium

-

This compound (PTU) powder (CAS 51-52-5)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Multi-well cell culture plates

Methodology:

-

Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

-

PTU Stock Preparation: Prepare a high-concentration stock solution of PTU (e.g., 100 mM) in 100% DMSO.[18] Warm gently and vortex to ensure complete dissolution. Store at -20°C.

-

Preparation of Working Solutions:

-

Rationale: To avoid precipitation, perform a stepwise dilution into pre-warmed (37°C) culture medium immediately before use.[18] The final DMSO concentration in the medium applied to cells should be minimal and consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

-

For a final concentration of 5 mM in a large volume, it may be necessary to slightly increase the pH of the medium or use heated medium to aid solubility.[17]

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the desired final concentrations of PTU (e.g., 1 µM to 10 mM).[18]

-

Self-Validation: Crucially, include control groups:

-

Negative Control: Untreated cells (medium only).

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest PTU dose. This controls for any effects of the solvent itself.

-

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[18]

-

Harvesting: After incubation, wash the cells with cold PBS and proceed immediately to RNA or protein extraction.

Protocol 2: Gene Expression Analysis by RT-qPCR

Causality: This protocol quantifies the amount of specific messenger RNA (mRNA) transcripts, providing a direct measure of gene expression at the transcriptional level.

Methodology:

-

RNA Isolation: Extract total RNA from harvested cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random hexamers).

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for your gene(s) of interest (e.g., NIS, TPO, DNMT1, p53), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Self-Validation: Include a "no-template control" (NTC) to check for contamination and a "no-reverse-transcriptase control" (-RT) to check for genomic DNA contamination.

-

Run the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method, comparing PTU-treated samples to the vehicle control.

-

Future Research and Concluding Remarks

While the primary mechanisms of PTU are well-established, its direct effects on gene expression open new avenues for research and therapeutic development. Key areas for future investigation include:

-

Off-Target Effects: Systematically identifying the full range of genes and signaling pathways directly modulated by PTU in various tissues.

-

Epigenetic Impact: Exploring the long-term consequences of PTU-induced epigenetic changes, particularly in developmental contexts.

-

Therapeutic Repurposing: Investigating whether PTU's direct gene-modulating effects could be harnessed for conditions other than hyperthyroidism, such as in oncology, where modulation of p53 or DNMTs is relevant.

References

- 1. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. A controlled trial of topical propylthiouracil in the treatment of patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of propylthiouracil in normal and hyperthyroid subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. [Effect of PTU on the expression of thyroid TPO, Tg mRNA in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propylthiouracil Increases Sodium/Iodide Symporter Gene Expression and Iodide Uptake in Rat Thyroid Cells in the Absence of TSH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methimazole and propylthiouracil increase thyroglobulin gene expression in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Propyithiouracil (PTU) Administration on the Synthesis and Secretion of Thyroglobulin in the Rat Thyroid Gland: A Quantitative Immuno-electron Microscopic Study Using Immunogold Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neonatal Exposure to 6-n-Propyl-Thiouracil, an Anti-Thyroid Drug, Alters Expression of Hepatic DNA Methyltransferases, Methyl CpG-Binding Proteins, Gadd45a, p53, and PCNA in Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protection against radiation-induced damage of 6-propyl-2-thiouracil (PTU) in thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Disposition of 5-Propyl-2-thiouracil (PTU): An In-depth Technical Guide to its Pharmacokinetics and Metabolism in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of 5-Propyl-2-thiouracil (PTU), a critical thiourea antithyroid drug. Designed for professionals in drug development and research, this document moves beyond a simple recitation of facts to offer a synthesized understanding of PTU's journey through the biological systems of common laboratory animals. We will delve into the causality behind experimental designs and the intricate metabolic pathways that determine the efficacy and potential toxicity of this compound.

Introduction: The Significance of this compound in Preclinical Research

This compound is a cornerstone compound in thyroid research and a therapeutic agent for hyperthyroidism. Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. Furthermore, PTU peripherally inhibits the conversion of thyroxine (T4) to the more active triiodothyronine (T3). Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in laboratory animals is paramount for the accurate interpretation of preclinical study results and for the development of safer and more effective thyroid-targeting therapeutics. This guide will provide an in-depth exploration of these processes, with a focus on the rat as a primary model, and will draw comparisons to other species where data is available.

Pharmacokinetics of this compound: A Comparative Overview

The systemic exposure and ultimate fate of PTU are governed by its pharmacokinetic properties. While extensive data exists for rats, comprehensive comparative parameters for other common laboratory animals like mice and guinea pigs are less readily available in the public domain.

Absorption

Following oral administration, PTU is readily absorbed from the gastrointestinal tract. In humans, the bioavailability is approximately 75%.[1] Studies in rats also indicate good absorption.[2]

Distribution

PTU exhibits a high degree of plasma protein binding, estimated to be between 80% and 85%, with lipoproteins and albumin being the major binding proteins.[1] A key characteristic of PTU distribution is its concentration in the thyroid gland, the target organ.[1] This accumulation is a critical factor in its therapeutic efficacy. The apparent volume of distribution (Vd) in humans is approximately 0.4 L/kg.[1]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of PTU in different laboratory animal species. It is important to note the scarcity of comprehensive, directly comparable studies, particularly for mice and guinea pigs. The data for rats is the most robust.

| Parameter | Rat | Cat (Euthyroid) | Cat (Hyperthyroid) | Beagle Dog | Human |

| Elimination Half-life (t½) | ~4 hours (distribution phase), ~2.6 days (elimination phase) | 125.5 ± 3.7 min[3] | 77.5 ± 5.8 min[3] | Similar to humans[4] | ~1 hour[1] |